Dual HIV-1 RT RNase H and RDDP Inhibition: Derivative A15 vs. NNRTI-Resistant Mutants
The 3,5-diamino-N-aryl-1H-pyrazole-4-carbothioamide derivative A15, built upon the core 1H-pyrazole-4-carbothioamide scaffold, exhibits dual inhibition of HIV-1 RT-associated RNase H and RDDP activities in the low micromolar range. Critically, A15 retains potency against three non-nucleoside RT inhibitor (NNRTI)-resistant enzymes, a feature distinguishing it from approved NNRTIs. Site-directed mutagenesis showed that the V108A substitution reduced A15 IC50 values by 12.6-fold for RNase H and 4.7-fold for RDDP, while the A502F substitution increased RNase H IC50 by 9.0-fold without affecting RDDP inhibition, confirming a dual-site binding mode not achievable with standard pyrazole carboxamides [1].
| Evidence Dimension | HIV-1 RT-associated RNase H and RDDP dual inhibition and NNRTI-resistance profile |
|---|---|
| Target Compound Data | A15 (3,5-diamino-N-aryl-1H-pyrazole-4-carbothioamide derivative): EC50 = 25 μM (viral replication inhibition in cell-based assays); retained good inhibition potency against three NNRTI-resistant RT enzymes |
| Comparator Or Baseline | Approved NNRTIs (e.g., Nevirapine, Efavirenz): lose efficacy against common NNRTI-resistant mutations |
| Quantified Difference | A15 retains activity against NNRTI-resistant mutants where approved NNRTIs fail; V108A substitution reduces RNase H IC50 12.6-fold; A502F increases RNase H IC50 9.0-fold without RDDP impact |
| Conditions | In vitro enzyme assays and cell-based HIV-1 replication assays using MT-4 cells; site-directed mutagenesis of recombinant HIV-1 RT |
Why This Matters
This dual-inhibition profile with retained activity against drug-resistant mutants makes 1H-pyrazole-4-carbothioamide derivatives valuable leads where NNRTI-based therapies are failing, a differentiation not offered by pyrazole-4-carboxamide scaffolds lacking the thiocarbonyl moiety.
- [1] Corona, A.; Onnis, V.; Deplano, A.; Bianco, G.; Demurtas, M.; Distinto, S.; Cheng, Y.-C.; Esposito, F.; Tramontano, E. Design, synthesis and antiviral evaluation of novel heteroarylcarbothioamide derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and RDDP functions. Pathogens and Disease, 2017, 75(6), ftx078. View Source
